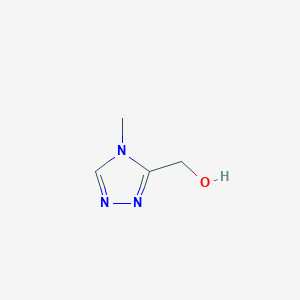

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFUFRVSHZKBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577126 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-30-9 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Core Properties and Potential in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of 1,2,4-triazoles to offer scientifically grounded insights into its characteristics and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted 1,2,4-triazole featuring a methyl group at the N4 position and a hydroxymethyl group at the C3 position. The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 1,2,4-Triazole (Parent Compound)[1][2] | Notes |

| Molecular Formula | C₄H₇N₃O | C₂H₃N₃ | |

| Molecular Weight | 113.12 g/mol | 69.07 g/mol | |

| Appearance | Solid (predicted) | White crystalline solid | The physical state is inferred from supplier information. |

| pKa (acidic) | ~10 | 10.26 | The pKa of the triazole N-H is expected to be similar to the parent compound. |

| pKa (basic) | ~2-3 | 2.45 (for the protonated species) | The basicity of the triazole ring is influenced by the substituents. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Highly soluble in water and alcohols.[2][3][4] | The presence of the hydroxyl group is expected to enhance aqueous solubility. |

Expert Insight on pKa: The 1,2,4-triazole ring is amphoteric.[1] The N-H proton of an unsubstituted 1,2,4-triazole has a pKa of around 10.26, making it weakly acidic.[1] The nitrogen atoms also exhibit basicity, with the pKa of the protonated 1,2,4-triazolium ion being approximately 2.45.[1] For this compound, the N-methylation at the 4-position will slightly alter the basicity of the remaining nitrogen atoms. The electron-donating nature of the methyl group is expected to slightly increase the basicity (higher pKa for the conjugate acid) compared to the unsubstituted triazole. The hydroxymethyl group is not expected to significantly impact the pKa of the ring nitrogens.

Solubility Profile: The parent 1,2,4-triazole is highly soluble in water and polar solvents like ethanol.[3][4][5] The presence of the hydroxymethyl group in this compound, capable of hydrogen bonding, is anticipated to confer good solubility in aqueous and polar organic solvents. This property is crucial for its potential use in biological systems and for ease of handling in laboratory settings.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 1,2,4-triazole derivatives.[6][7]

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a thiosemicarbazide derivative, followed by the introduction of the hydroxymethyl group. A general scheme for the synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives has been reported and can be adapted.[8]

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Formation of 1-Methyl-3-thiosemicarbazide: React thiosemicarbazide with methyl isothiocyanate in a suitable solvent like ethanol.

-

Cyclization: The resulting 1-methyl-3-thiosemicarbazide is then cyclized with glycolic acid in the presence of a dehydrating agent (e.g., sulfuric acid or polyphosphoric acid) with heating.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an appropriate organic solvent. Purification can be achieved by recrystallization or column chromatography.

Reactivity: The reactivity of this compound is dictated by its functional groups: the 1,2,4-triazole ring and the primary alcohol.

-

Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and can be alkylated or acylated. The ring is generally stable to oxidation and reduction.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl protons (~3.5-4.0 ppm)- Singlet for the methylene protons of the CH₂OH group (~4.5-5.0 ppm)- Singlet for the triazole ring proton (~8.0-8.5 ppm)- Broad singlet for the hydroxyl proton (variable) |

| ¹³C NMR | - Signal for the methyl carbon (~30-35 ppm)- Signal for the methylene carbon (~55-60 ppm)- Signals for the triazole ring carbons (~140-160 ppm) |

| IR (cm⁻¹) | - Broad O-H stretch (~3200-3500)- C-H stretches (~2800-3000)- C=N and N=N stretches of the triazole ring (~1500-1650)- C-O stretch (~1000-1100) |

| Mass Spec. | - Molecular ion peak (M+) at m/z = 113.12 |

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[9][10][11][12] These include antifungal, antiviral, anticancer, and anti-inflammatory agents.[10][12][13][14]

Caption: Potential therapeutic applications of this compound derivatives.

Rationale for Biological Activity:

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Metabolic Stability: The triazole ring is generally metabolically stable, which is a desirable property for drug candidates.

-

Structural Versatility: The hydroxymethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Expert Insight on Drug Design: The presence of the hydroxymethyl group on the triazole ring makes this compound an attractive building block for fragment-based drug discovery (FBDD) and as a scaffold for the synthesis of more complex molecules. Its predicted solubility and synthetic tractability are advantageous for these approaches.

Stability and Storage

While specific stability data is unavailable, based on the general properties of 1,2,4-triazoles, this compound is expected to be a stable compound under standard laboratory conditions.

-

Thermal Stability: Triazole rings are generally thermally stable.

-

Storage: It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data on its basic properties are limited, a comprehensive understanding of its characteristics can be inferred from the well-studied chemistry of 1,2,4-triazoles. Its predicted solubility, synthetic accessibility, and the proven biological relevance of the 1,2,4-triazole scaffold make it a promising candidate for further investigation in the development of novel therapeutic agents.

References

-

1,2,4-Triazole - Wikipedia. (URL: [Link])

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. - ResearchGate. (URL: [Link])

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir - Ovidius University Annals of Chemistry. (URL: [Link])

- Product Class 14: 1,2,4-Triazoles. (URL: not available)

-

1,2,4-Triazole - Grokipedia. (URL: [Link])

-

Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

1,2,4-Triazole - Solubility of Things. (URL: [Link])

-

Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... - ResearchGate. (URL: [Link])

- Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. (URL: not available)

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])

-

Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (URL: [Link])

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (URL: [Link])

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) - NIH. (URL: [Link])

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

-

(PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity - ResearchGate. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - ResearchGate. (URL: [Link])

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 10. chemmethod.com [chemmethod.com]

- 11. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS Number: 59660-30-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a scaffold in drug discovery. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of biological interactions.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key component in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[4] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.

This compound, with its methyl-substituted triazole core and a primary alcohol functional group, represents a valuable building block for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties from supplier information and data on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59660-30-9 | [5] |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | |

| Appearance | Solid (inferred) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Characterization (Predicted and Inferred from Analogs):

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Based on the analysis of related 1,2,4-triazole derivatives, the following spectral characteristics are anticipated:[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~3.5-4.0 ppm), the methylene protons of the hydroxymethyl group (singlet, ~4.5-5.0 ppm), the hydroxyl proton (broad singlet, variable), and the triazole ring proton (singlet, ~8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the methyl and methylene groups, and characteristic absorptions for the C=N and N-N bonds within the triazole ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Practical Workflow

The most logical and efficient synthetic route to this compound involves the reduction of its corresponding aldehyde, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This two-step approach, starting from commercially available precursors, is outlined below.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (Intermediate)

This intermediate can be synthesized via several established methods for forming the 1,2,4-triazole ring. A common approach involves the cyclization of a thiosemicarbazide derivative.[9]

Step 2: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde to this compound

This reduction is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol.[10][11][12][13]

Materials and Reagents:

-

4-methyl-4H-1,2,4-triazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Distilled water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The molar excess of NaBH₄ ensures the complete reduction of the aldehyde.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding distilled water. This should be done in an ice bath to manage any effervescence.

-

Acidification: Acidify the mixture to pH ~6 with 1 M hydrochloric acid to neutralize the borate salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity data for this compound is not yet widely published, its structural features suggest significant potential in several key areas of drug discovery.

Antifungal Drug Discovery

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core.[14] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The this compound scaffold could serve as a starting point for the design of novel antifungal agents. The hydroxyl group can be derivatized to introduce various lipophilic side chains, which are often crucial for potent antifungal activity.

Anticancer Drug Development

The 1,2,4-triazole moiety is also present in several anticancer agents.[15][16] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other signaling pathways critical for cancer cell proliferation and survival. The ability to easily modify the hydroxyl group of this compound allows for the systematic exploration of structure-activity relationships in the development of new anticancer drug candidates.

Antibacterial Drug Discovery

Derivatives of 1,2,4-triazole have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][17][18] The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. The versatility of the this compound scaffold makes it an attractive platform for the synthesis of novel antibacterial compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a modifiable hydroxyl group make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential. The exploration of its antifungal, anticancer, and antibacterial activities, in particular, holds significant promise for the development of new and effective medicines.

References

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL not available)

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL not available)

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 2023.

-

(4-Methyl-4H-[1][2][5]triazol-3-yl)-Methanol | 59660-30-9. ChemicalBook.

- Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 2011.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022.

- Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and...

- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 2022.

- Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 2024.

- 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 2021.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 2014.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. The Royal Society of Chemistry.

- Synthesis and antimicrobial activity of novel 1,2,3‐triazole‐conjugates of quinazolin‐4‐ones. Archiv der Pharmazie, 2019.

- Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. Acta Poloniae Pharmaceutica, 2011.

- This compound AldrichCPR. Sigma-Aldrich.

- Reduction of Organic Compounds (Experiment). Chemistry LibreTexts, 2021.

- Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.

- Reduction of aldehydes and ketones by NaBH4 in presence of 1-alkyl-1,2,4-triazolium salts. Journal of Molecular Liquids, 2017.

- Cytotoxicity of methanol extracts of Annona muricata, Passiflora edulis and nine other Cameroonian medicinal plants towards multi-factorial drug-resistant cancer cell lines.

- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem.

- Sodium borohydride, Sodium tetrahydrobor

- Cytotoxicity of methanol extracts of 10 Cameroonian medicinal plants towards multi-factorial drug-resistant cancer cell lines.

- 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum. ChemicalBook.

- 4-Methyl-4H-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- This compound. Sigma-Aldrich.

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. LibreTexts, 2023.

- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 2020.

- Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 2024.

- synthesis of 1,2,4 triazole compounds. ISRES Publishing, 2022.

- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity.

- Synthesis of Novel Triazole Derivatives Based on 4-methyl-chromene-2-one. World Journal of Organic Chemistry, 2018.

Sources

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemmethod.com [chemmethod.com]

- 5. (4-Methyl-4H-[1,2,4]triazol-3-yl)-Methanol | 59660-30-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. sciepub.com [sciepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, synthesis methodologies, and its established and potential applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Core Chemical Identity and Physicochemical Landscape

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the methyl group at the 4-position of the triazole ring and the hydroxymethyl substituent at the 3-position imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

Structural and Molecular Identifiers

The unique arrangement of atoms in this compound can be represented by several standard chemical identifiers:

-

SMILES String: CN1C(CO)=NN=C1

-

InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N

These identifiers are crucial for unambiguous database searching and computational modeling studies.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₃O | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 296.8 ± 42.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally determined | |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol.[3] | Inferred from related triazole derivatives |

Synthesis and Derivatization: Crafting the Core

The synthesis of the 1,2,4-triazole ring system is a well-established area of organic chemistry, with several reliable methods available. The synthesis of this compound can be approached through the cyclization of appropriate precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative followed by desulfurization and functional group manipulation. This approach offers versatility and access to a wide range of substituted triazoles.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Literature)

The following protocol is a generalized procedure adapted from established methods for the synthesis of 4-methyl-1,2,4-triazole derivatives.[4] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Thiosemicarbazone Intermediate

-

To a solution of methyl glyoxylate (1.0 eq) in ethanol, add 4-methylthiosemicarbazide (1.0 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 2: Oxidative Cyclization to the Triazole-thione

-

Dissolve the crude thiosemicarbazone intermediate in a suitable solvent such as ethanol.

-

Add an oxidizing agent, for example, a solution of iron(III) chloride (FeCl₃), dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling, the precipitate is filtered, washed with water, and dried to yield the triazole-thione.

Step 3: Desulfurization to the Triazole Aldehyde

-

Suspend the triazole-thione in ethanol.

-

Add Raney Nickel (a few equivalents by weight) portion-wise.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel and wash with ethanol.

-

Evaporate the solvent to obtain the crude triazole aldehyde.

Step 4: Reduction to this compound

-

Dissolve the crude triazole aldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization and Analytical Profile

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the N-methyl protons (around 3.5-4.0 ppm).

-

A singlet or a broad singlet for the hydroxyl proton (variable, dependent on solvent and concentration).

-

A singlet for the methylene protons of the CH₂OH group (around 4.5-5.0 ppm).

-

A singlet for the C5-H proton of the triazole ring (around 8.0-8.5 ppm).

-

-

¹³C NMR:

-

A signal for the N-methyl carbon (around 30-35 ppm).

-

A signal for the methylene carbon of the CH₂OH group (around 55-65 ppm).

-

Signals for the triazole ring carbons (C3 and C5) in the aromatic region (around 140-160 ppm).

-

-

FTIR (cm⁻¹):

-

A broad O-H stretching band (around 3200-3600 cm⁻¹).

-

C-H stretching bands (around 2850-3000 cm⁻¹).

-

C=N and N=N stretching vibrations characteristic of the triazole ring (around 1500-1650 cm⁻¹).

-

C-O stretching band (around 1000-1100 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 113.

-

Fragmentation patterns corresponding to the loss of a hydroxyl radical, formaldehyde, and other characteristic fragments.

-

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This has led to the development of numerous drugs containing this moiety.

Established Roles of 1,2,4-Triazoles in Medicine

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are frontline therapies for fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

-

Antibacterial Agents: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

-

Antiviral Agents: The antiviral drug ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent.[9]

-

Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in various other therapeutic areas, including as anticancer, anticonvulsant, and anti-inflammatory agents.

Potential of this compound as a Building Block

This compound serves as a valuable and versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary hydroxyl group provides a convenient handle for further chemical modifications.

Caption: Potential derivatization pathways for this compound.

By employing standard organic reactions, the hydroxyl group can be converted into a variety of other functional groups, including esters, ethers, halides, and, through oxidation, aldehydes or carboxylic acids. These derivatives can then be incorporated into larger molecular scaffolds to explore structure-activity relationships (SAR) and develop novel drug candidates.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The specific hazard statement H302 denotes that it is harmful if swallowed.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 1,2,4-triazole scaffold, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the promise of yielding new therapeutic agents to address unmet medical needs.

References

-

Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry. Available at: [Link]

-

(4-Methyl-4H-[2][10]triazol-3-yl)methanol - MySkinRecipes. Available at: [Link]

-

Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

-

59660-30-9 | (4-Methyl-4H-[2][10]triazol-3-yl)-methanol - Capot Chemical. Available at: [Link]

-

Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. Molecules. 2017 Feb; 22(2): 193. Available at: [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

-

Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. 2024; 14: 2633. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. 2013 Jul-Sep; 4(3): 155–160. Available at: [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. 2019 Jun 15;173:274-281. Available at: [Link]

-

Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones. European Journal of Medicinal Chemistry. 2009 Aug;44(8):3217-27. Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals (Basel). 2022 Mar; 15(3): 319. Available at: [Link]

-

Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules. 2015; 20(10): 18636–18649. Available at: [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]

-

Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. ResearchGate. Available at: [Link]

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Available at: [Link]

-

(PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. ResearchGate. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings 2390, 020065 (2022). Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

4-Methyl-4H-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. 2024; 27(1): 124-131. Available at: [Link]

-

Synthesis and in vitro Study of Antiviral and Virucidal Activity of Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. 2020 Jul; 25(14): 3287. Available at: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. 2021 Nov; 13(11): 1934. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. Available at: [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

Sources

- 1. 59660-30-9 | (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol | Triazoles | Ambeed.com [ambeed.com]

- 2. (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

- 5. ripublication.com [ripublication.com]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (4-Methyl-4H-[1,2,4]triazol-3-yl)-Methanol | 59660-30-9 [chemicalbook.com]

(4-methyl-4H-1,2,4-triazol-3-yl)methanol IUPAC name

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle is a key component in a wide array of clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies.[3][4] This guide provides a comprehensive technical overview of a specific, valuable building block: this compound. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic justifications, robust methods for spectroscopic and structural characterization, and its strategic application as a synthon for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . The structure consists of a 1,2,4-triazole ring methylated at the N4 position, with a hydroxymethyl (-CH₂OH) group attached to the C3 position. This substitution pattern is crucial for its chemical reactivity and interaction with biological targets.

The presence of the triazole ring, with its three nitrogen atoms, allows for significant hydrogen bonding capabilities, while the methyl group at N4 blocks a potential site of metabolism and tautomerization, locking the scaffold's geometry.[5] The primary alcohol functional group serves as a key handle for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC |

| Molecular Formula | C₄H₇N₃O | - |

| Molecular Weight | 113.12 g/mol | - |

| CAS Number | 3177-83-9 | Sigma-Aldrich |

| Appearance | White to off-white solid (Predicted) | - |

| H-Bond Donors | 1 (from -OH) | Computed |

| H-Bond Acceptors | 3 (from N1, N2, and -OH) | Computed |

| Predicted LogP | -0.8 to -0.5 | Computed |

| Predicted Solubility | Soluble in water, methanol, DMSO | - |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is not commonly reported as a final product but can be reliably achieved from its corresponding thiol precursor, 4-methyl-4H-1,2,4-triazole-3-thiol, which is commercially available.[6] The following two-stage protocol describes a robust pathway involving S-alkylation followed by oxidative desulfurization. This method is chosen for its high efficiency and the relative stability of the intermediates.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Part 1: Synthesis of 3-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-4H-1,2,4-triazole-3-thiol (5.0 g, 43.4 mmol), potassium carbonate (K₂CO₃, 7.2 g, 52.1 mmol), and acetonitrile (100 mL).

-

Rationale: Acetonitrile is an excellent polar aprotic solvent for this S-alkylation. K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile without causing side reactions.

-

-

Reaction: Add benzyl bromide (5.7 mL, 47.7 mmol) dropwise to the stirring suspension.

-

Rationale: Benzyl bromide is a highly reactive alkylating agent. The benzyl group is chosen as a protective group for the sulfur because it can be readily cleaved under oxidative conditions in the next step.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Rationale: Heating ensures the reaction proceeds to completion in a reasonable timeframe. TLC monitoring is crucial to prevent the formation of side products from over-reaction.

-

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Purification: Recrystallize the crude product from ethanol/water or purify by flash column chromatography on silica gel to yield the pure S-benzylated intermediate.

Part 2: Synthesis of this compound

-

Reagent Preparation: Dissolve the purified 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (from Part 1, ~40 mmol) in a mixture of acetonitrile (80 mL) and water (80 mL) in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.

-

Oxidation: In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, ~4.0 equivalents) in water and add it slowly to the cooled reaction mixture, ensuring the temperature does not exceed 10°C.

-

Rationale: Oxone® is a powerful but manageable oxidizing agent that will oxidize the sulfide to a sulfoxide and then a sulfone, which is an excellent leaving group. The subsequent hydrolysis in the aqueous medium cleaves the C-S bond, ultimately leading to the desired alcohol.

-

-

Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative (indicating no remaining oxidant). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (using a dichloromethane/methanol gradient) to yield this compound as a white solid.

-

Self-Validation: The final product's identity and purity (>98%) must be confirmed via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~8.3 (s, 1H, H-5), ~5.0-5.5 (t, 1H, -OH, exchanges with D₂O), ~4.5 (d, 2H, -CH₂-), ~3.4 (s, 3H, N-CH₃). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~155 (C3), ~145 (C5), ~55 (CH₂OH), ~31 (N-CH₃). |

| FT-IR | (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=N stretch), ~1050 (C-O stretch).[7] |

| Mass Spec (ESI+) | m/z: 114.0665 [M+H]⁺, 136.0485 [M+Na]⁺. |

| X-ray Crystallography | Would provide definitive 3D structure, showing a planar triazole ring and specific bond lengths/angles.[8][9] |

The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive linker; it is an active pharmacophore. Its utility stems from several key properties:

-

Metabolic Stability: The aromatic heterocycle is resistant to metabolic degradation, increasing the half-life of drugs.[10]

-

Receptor Interaction: The nitrogen atoms act as excellent hydrogen bond acceptors and donors, facilitating strong and specific binding to enzyme active sites.[10]

-

Physicochemical Modulation: The triazole moiety can improve the solubility and polarity of a molecule, enhancing its pharmacokinetic profile.[5]

A prime example is its role in antifungal agents. Triazole antifungals like fluconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, effectively shutting down ergosterol synthesis, which is vital for the fungal cell membrane integrity.[4][11]

Pharmacophore Interaction Model

Caption: Generalized interaction of a 1,2,4-triazole drug with a target enzyme.

This compound as a Synthon

The title compound is an exceptionally useful synthon, or building block, for creating libraries of more complex molecules in drug discovery campaigns. The primary alcohol (-CH₂OH) is a versatile functional handle for a variety of chemical transformations.

-

Esterification: The alcohol can be readily converted to esters, which can act as prodrugs, improving bioavailability. The ester moiety can be cleaved in vivo by esterase enzymes to release the active parent drug.

-

Etherification: Formation of ethers allows for the introduction of larger, more complex side chains, enabling exploration of the structure-activity relationship (SAR) in different regions of the target's binding pocket.

-

Halogenation: Conversion of the alcohol to a halide (e.g., -CH₂Cl) creates an electrophilic center, perfect for coupling with nucleophiles like amines or thiols to build larger molecules.

Potential Derivatization Pathways

Caption: Key derivatization pathways from the title compound.

Conclusion

This compound represents more than just a single chemical entity; it is a strategic entry point into the vast and pharmacologically rich chemical space of 1,2,4-triazole derivatives. Its synthesis from readily available precursors is robust, and its structure is ideally suited for further chemical modification. By understanding its synthesis, characterization, and the functional role of its core scaffold, drug development professionals can effectively utilize this compound to design and create next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]

References

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

-

Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

-

Kaushal, P., Tiwari, G., & Prakash, J. (2022). Triazole Compounds: Recent Advances in Medicinal Research. World Journal of Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. National Institutes of Health (NIH). [Link]

-

Cheméo. (n.d.). Chemical Properties of 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8). [Link]

-

Khan, I., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. [Link]

-

PubChem. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. [Link]

-

Bayrak, H., et al. (2009). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. [Link]

-

Al-Wabli, R. I. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) .... MDPI. [Link]

-

ResearchGate. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. [Link]

-

ResearchGate. (2014). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids. [Link]

-

ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]

-

Inorganic Chemistry Research. (2018). Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its .... [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative .... [Link]

-

ResearchGate. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives .... [Link]

-

PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- .... [Link]

-

Al-Bayati, M. R. R., & Batool, H. S. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives .... Pharmacia. [Link]

-

Al-Masoudi, W. A. M. (2021). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives .... [Link]

-

National Institutes of Health (NIH). (n.d.). [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. [Link]

-

ResearchGate. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. [Link]

-

Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2011). Synthesis and in vitro Study of Antiviral and Virucidal Activity of Novel .... [Link]

-

Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). [Link]

-

MDPI. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]

-

National Institutes of Health (NIH). (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, plausible synthetic routes, its role as a key building block in pharmacologically active agents, and the analytical methodologies for its characterization. The insights provided herein are grounded in established scientific principles and aim to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Core Molecular Characteristics

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The 1,2,4-triazole moiety is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, dipole character, and its ability to serve as a bioisostere for amide or ester groups, which allows it to bind with high affinity to various biological receptors.[1][3]

The addition of a methyl group at the N4 position and a hydroxymethyl group at the C3 position provides specific steric and electronic properties that can be crucial for tuning the molecule's interaction with biological targets.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | [4] |

| Molecular Weight | 113.12 g/mol | |

| CAS Number | 59660-30-9 | [5] |

| PubChem CID | 15707893 | [4] |

| Appearance | Solid (predicted) | N/A |

| InChI | InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | [4] |

| SMILES | CN1C(=NN=C1)CO | [4] |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Elucidation

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methods for 1,2,4-triazole formation.[6][7] The following proposed workflow starts from a readily available ester and proceeds through reduction.

Proposed Synthetic Workflow

The reduction of a carboxylate ester is a reliable and high-yielding method for the preparation of primary alcohols. The starting material, methyl 1,2,4-triazole-3-carboxylate, can be synthesized via the cyclization of formylhydrazine with trichloroacetonitrile.[8] This is followed by N-methylation and subsequent reduction.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure derived from general methodologies for the synthesis of similar compounds.[8][9][10]

Step 1: N-Methylation of Methyl 1,2,4-triazole-3-carboxylate

-

System Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the triazole ring, forming the more nucleophilic triazolide anion. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

-

Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Step 2: Reduction to this compound

-

System Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Scientist's Insight: LiAlH₄ is a powerful reducing agent necessary for the ester-to-alcohol conversion. The reaction is highly exothermic and generates hydrogen gas, necessitating a controlled addition at low temperature under an inert atmosphere.

-

Reaction and Quenching: After the addition, allow the mixture to stir at room temperature for 4 hours. Cool the flask back to 0 °C and quench the reaction sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in the design of numerous therapeutic agents, valued for its favorable pharmacological and pharmacokinetic properties.[2][11]

Role as a Pharmacophore

The nitrogen atoms of the triazole ring act as excellent hydrogen bond acceptors and donors, facilitating strong interactions with enzyme active sites and receptors.[3] This interaction is fundamental to the biological activity of many triazole-containing drugs.

Caption: The 1,2,4-triazole scaffold's key interactions with biological targets.

Therapeutic Areas of Interest

-

Antitubercular Agents: The (4-methyl-4H-1,2,4-triazol-3-yl) moiety is part of a lead compound identified with potent activity against multi-drug resistant strains of Mycobacterium tuberculosis.[9] This highlights its potential in developing new treatments for tuberculosis.

-

Antifungal Agents: 1,2,4-triazoles are the chemical foundation for the "azole" class of antifungal drugs (e.g., fluconazole, voriconazole), which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[11]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of activities against various cancer cell lines.[1][2]

-

Antiviral Agents: The well-known broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole-3-carboxamide structure, underscoring the importance of this heterocycle in antiviral drug design.[12]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | A singlet for the N-CH₃ protons (approx. 3.5-4.0 ppm), a singlet for the C-CH₂OH protons (approx. 4.5-5.0 ppm), a singlet for the triazole ring proton (approx. 8.0-8.5 ppm), and a broad singlet for the -OH proton.[13][14] |

| ¹³C NMR | Confirmation of carbon framework. | Resonances for the N-CH₃ carbon, the CH₂OH carbon, and the two distinct carbons of the triazole ring.[13][15] |

| FT-IR | Identification of functional groups. | A broad O-H stretch (approx. 3200-3600 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), and characteristic C=N and C-N stretches for the triazole ring.[10] |

| Mass Spec (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ at m/z 114.0665, confirming the elemental composition. |

| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Scientist's Insight: DMSO-d₆ is often a good choice for this type of molecule due to its high polarity, which aids dissolution, and because the hydroxyl proton is often clearly visible and does not exchange as rapidly as in D₂O.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Classification: Based on related triazole structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile building block for the development of novel therapeutics. The provided protocols and insights are intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. [Link]

-

ResearchGate. Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

-

IOP Conference Series: Materials Science and Engineering. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

PubMed Central. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

-

ResearchGate. Experimental 1 H NMR spectrum of... [Link]

-

PubChem. 2h-1,2,3-Triazol-4-Ylmethanol. [Link]

-

PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. [Link]

-

Pharmacia. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. [Link]

-

ResearchGate. Synthesis and in vitro Study of Antiviral and Virucidal Activity of Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives. [Link]

-

ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

-

ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

SpectraBase. 4-Methyl-4H-1,2,4-triazole. [Link]

- Google Patents.

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

-

ResearchGate. synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. [Link]

-

MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

Science and Education Publishing. Synthesis of Novel Triazole Derivatives Based on 4-methyl-chromene-2-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. This compound | C4H7N3O | CID 15707893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methyl-4H-[1,2,4]triazol-3-yl)-Methanol | 59660-30-9 [chemicalbook.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

An In-depth Technical Guide to the

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence is due to its unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate favorable interactions with biological targets. This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol , a key heterocyclic building block. We delve into its synthesis, detailed spectroscopic characterization, and physicochemical properties. The methodologies and expert insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate in their synthetic and discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a 1,2,4-triazole ring N-methylated at position 4, with a hydroxymethyl substituent at position 3. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon for further chemical elaboration.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 59660-30-9 | [4] |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | N/A |

| InChI Key | CIFUFRVSHZKBEO-UHFFFAOYSA-N | |

| SMILES | CN1C(CO)=NN=C1 |

| Appearance | Solid | |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-substituted-1,2,4-triazoles often proceeds through the cyclization of thiosemicarbazide intermediates. While direct synthesis routes for this compound are not extensively detailed in the provided literature, a plausible and robust pathway can be designed based on established methodologies for analogous structures.[5][6] The proposed synthesis involves the reaction of a glycolic acid derivative with methylhydrazine to form a hydrazide, followed by cyclization to yield the triazole core.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure derived from common synthetic methods for 1,2,4-triazole derivatives.[2][7][8]

Step 1: Synthesis of N-Methyl-2-hydroxyacetohydrazide

-

To a round-bottom flask equipped with a reflux condenser, add ethyl glycolate (1.0 eq) dissolved in absolute ethanol.

-

Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude hydrazide can often be used in the next step without further purification.

Step 2: Cyclization to form this compound

-

Combine the crude N-methyl-2-hydroxyacetohydrazide (1.0 eq) and an excess of ethyl orthoformate (3.0-5.0 eq).

-

Heat the mixture to reflux for 8-12 hours. The causality here is that the orthoformate serves as a one-carbon source, which reacts with both nitrogen atoms of the hydrazide to form the triazole ring.

-

After reflux, cool the reaction mixture and evaporate the excess ethyl orthoformate and ethanol byproduct under vacuum.

-

The resulting residue is then purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Comprehensive Spectroscopic Characterization